molecular formula C12H14BrFO3 B8788244 Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate CAS No. 1443354-83-3

Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate

Cat. No. B8788244
Key on ui cas rn: 1443354-83-3
M. Wt: 305.14 g/mol
InChI Key: JHCAAAVSWGPTKK-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

Into a 2000-mL 4-necked round-bottom flask purged and maintained with an inert atmosphere of argon was placed ethyl 4-(4-bromo-3-fluorophenoxy)butanoate (80.6 g, 264.14 mmol, 1.00 equiv), LiOH (12.7 g, 530.27 mmol, 2.00 equiv), tetrahydrofuran (250 mL), and water (240 mL). The resulting solution was stirred at 50° C. overnight, cooled to 0° C. with a water/ice bath, adjusted to pH=3-4 with hydrochloric acid (2 N) and extracted with 3×100 mL of ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was triturated in 30 mL of EA to afford 50 g (68%) of 4-(4-bromo-3-fluorophenoxy)butanoic acid as a white solid.
Quantity
80.6 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]CC)=[O:11])=[CH:4][C:3]=1[F:17].[Li+].[OH-].O1CCCC1.Cl>O>[Br:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][C:3]=1[F:17] |f:1.2|

Inputs

Step One
Name
Quantity
80.6 g
Type
reactant
Smiles
BrC1=C(C=C(OCCCC(=O)OCC)C=C1)F
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2000-mL 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of argon
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. with a water/ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×100 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated in 30 mL of EA

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(OCCCC(=O)O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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